molecular formula C18H22N2OS B2500899 2-(benzylthio)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide CAS No. 1286698-58-5

2-(benzylthio)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide

Cat. No.: B2500899
CAS No.: 1286698-58-5
M. Wt: 314.45
InChI Key: ONYXAEJVIKDFGR-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 2-(benzylthio)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide involves several steps. Typically, the synthetic route includes the formation of the acetamide backbone, followed by the introduction of the benzylthio and cyclopropyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-(benzylthio)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylthio group, leading to the formation of different derivatives. Common reagents and conditions for these reactions vary depending on the desired product and the specific functional groups involved.

Scientific Research Applications

2-(benzylthio)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide involves its interaction with molecular targets within biological systems. The specific pathways and targets depend on the functional groups present in the compound and their ability to bind to receptors or enzymes. Detailed studies are required to elucidate the exact mechanism and identify the pathways involved.

Comparison with Similar Compounds

Similar compounds to 2-(benzylthio)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide include other acetamide derivatives with different substituents. These compounds can be compared based on their chemical structure, reactivity, and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-19-11-5-8-17(19)12-20(16-9-10-16)18(21)14-22-13-15-6-3-2-4-7-15/h2-8,11,16H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYXAEJVIKDFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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